molecular formula C12H22N2O5S B2557405 Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate CAS No. 2378502-11-3

Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate

Cat. No. B2557405
CAS RN: 2378502-11-3
M. Wt: 306.38
InChI Key: CLDCRNPAMQIPJS-UHFFFAOYSA-N
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Description

Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate is a useful research compound. Its molecular formula is C12H22N2O5S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Synthesis and Cofactor Engineering

A pivotal study demonstrated the engineered ketol-acid reductoisomerase and alcohol dehydrogenase's role in enabling anaerobic 2-methylpropan-1-ol (isobutanol) production in Escherichia coli, achieving 100% theoretical yield under anaerobic conditions. This breakthrough was made possible by constructing an NADH-dependent pathway using engineered enzymes, overcoming the cofactor imbalance problem inherent in the modified amino acid pathway for isobutanol production. This study highlights a significant advance in biofuel research, particularly in the economic production of isobutanol as a potential biofuel alternative, by addressing the cofactor utilization imbalance through enzyme engineering and pathway optimization (Bastian et al., 2011).

Catalytic Applications and Ligand Design

Research into heteroditopic imino N-heterocyclic carbenes has unveiled their utility as chelating ligands in homogeneous catalysis. The synthesis of these compounds provides a foundation for the development of sulfur, selenium, and tungsten tetracarbonyl derivatives. This work underlines the versatility of these ligands in catalysis, contributing to advancements in the synthesis of complex molecules and materials with potential applications across various industries, including pharmaceuticals, materials science, and chemical manufacturing (Steiner et al., 2005).

Synthesis of Cyclic Amino Acids

Innovations in enzymatic systems for the synthesis of cyclic amino acids from diamino acids or racemic cyclic amino acids have been reported. Utilizing N-methyl-l-amino acid dehydrogenase from Pseudomonas putida, this method enables the production of enantiomerically pure cyclic amino acids. This enzymatic approach opens up new avenues for the synthesis of cyclic amino acids, which are valuable building blocks in drug development and synthesis of biologically active compounds (Yasuda et al., 2006).

Organic Synthesis and Chemical Modifications

The synthesis of 3-heteroalkyl-2-N-organylaminothiophenes highlights the versatility of amino-imino tautomerism in organic chemistry. This process demonstrates a novel one-pot synthesis method that yields compounds in equilibrium with their imino tautomers, showcasing the importance of tautomerism in synthetic strategies and its implications for designing new materials and molecules with unique properties and applications (Brandsma et al., 1998).

properties

IUPAC Name

methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S/c1-11(2,3)19-10(16)14-12(9(15)18-4)5-7-20(13,17)8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDCRNPAMQIPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2378502-11-3
Record name methyl 4-{[(tert-butoxy)carbonyl]amino}-1-imino-1-oxo-1lambda6-thiane-4-carboxylate
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